molecular formula C16H21N3O2 B3008959 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1704620-98-3

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B3008959
CAS No.: 1704620-98-3
M. Wt: 287.363
InChI Key: FFMNYOFNTNBZBV-UHFFFAOYSA-N
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Description

N-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a complex synthetic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a bicyclo[2.2.1]hept-5-ene (norbornene) scaffold linked via a carboxamide group to a pyrazole ring that is further substituted with a tetrahydro-2H-pyran (oxane) group. This molecular architecture, featuring multiple saturated rings and a heteroaromatic system, is characteristic of compounds explored in lead generation for drug discovery programs . The bicyclo[2.2.1]heptene core provides a rigid, three-dimensional structure that can help explore novel chemical space, moving beyond flat aromatic scaffolds often found in screening libraries . The tetrahydro-2H-pyran group is a privileged fragment in medicinal chemistry, frequently used to improve aqueous solubility and optimize metabolic stability in lead compounds . This reagent is a typical product of a "build-couple-transform" synthesis paradigm, where complex molecules with diverse stereochemistry and vector geometry are constructed from simpler building blocks to create lead-like libraries for high-throughput screening (HTS) . As a high-quality chemical building block, it is intended for use in the discovery and development of new biologically active molecules. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(15-8-11-1-2-12(15)7-11)18-13-9-17-19(10-13)14-3-5-21-6-4-14/h1-2,9-12,14-15H,3-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNYOFNTNBZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its complex bicyclic structure, which contributes to its unique biological activity. Its molecular formula is C13H18N4OC_{13}H_{18}N_4O with a molecular weight of approximately 250.31 g/mol. The presence of the tetrahydro-pyran and pyrazole moieties is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and other cellular pathways:

  • GPCR Modulation : The compound has been shown to modulate the activity of specific GPCRs, which play crucial roles in numerous physiological processes including neurotransmission and hormone regulation .
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
  • Receptor Binding : Binding assays reveal that it can selectively bind to certain receptors, potentially influencing pathways related to pain perception and mood regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, highlighting its potential as an anticancer agent:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption.

Case Studies

Several case studies have been documented regarding the therapeutic potential of this compound:

  • Anti-Cancer Activity : A study involving MCF7 cells showed that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of neurodegeneration, suggesting possible applications in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : Research has indicated that the compound can reduce pro-inflammatory cytokine levels in vitro, supporting its use in inflammatory disorders .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its unique bicyclic structure and the presence of functional groups that contribute to its reactivity and biological activity. Its molecular formula is C14H19N3OC_{14}H_{19}N_{3}O, and it features a bicyclo[2.2.1]heptene core, which is known for its stability and ability to undergo various chemical transformations.

Medicinal Chemistry

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Case Study: Anticancer Activity

Research has shown that derivatives of similar pyrazole compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells through apoptosis induction pathways.

Agrochemicals

The compound's structure allows it to function as a potential agrochemical, targeting pests through neurotoxic mechanisms.

Case Study: Insecticidal Properties

In tests conducted on various insect species, compounds with similar structural features have shown effective insecticidal activity, suggesting that this compound might be developed into a novel insecticide.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

Studies have indicated that incorporating bicyclic structures into polymer matrices can enhance thermal stability and mechanical properties. The compound can be utilized as a monomer or cross-linking agent in polymer synthesis.

Data Table: Comparative Analysis of Applications

Application AreaCompound TypePotential Benefits
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
AgrochemicalsInsecticidesEffective against pest species
Material SciencePolymer additivesEnhanced thermal stability

Comparison with Similar Compounds

Structural Analogues from Protein Labeling Studies

CA-Nor1 and CA-Nor2 () share the bicyclo[2.2.1]hept-5-ene carboxamide backbone but differ in substituents:

  • CA-Nor1: Contains a 2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl group on the pyrazole.
  • CA-Nor2: Features a 2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)acetyl group.

Key Differences :

  • Synthesis yields for CA-Nor1 (55%) and CA-Nor2 (60%) are moderate, consistent with carbodiimide-mediated coupling methods .

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-4-carboxamides with aryl, chloro, and cyano substituents. For example:

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
  • 3b : Incorporates a 4-chlorophenyl group.

Key Differences :

  • The target compound lacks electron-withdrawing groups (e.g., Cl, CN) present in 3a–3p , which may reduce reactivity or alter binding affinity.
  • Melting points for 3a–3p range from 123–183°C, suggesting higher crystallinity compared to the target compound’s likely amorphous or oily state (inferred from CA-Nor1/CA-Nor2) .

Psychoactive Structural Analogues ()

Compounds like Cumyl-BC-HpMeGaClone-221 and 4F-ABINACA feature bicyclic or adamantane groups:

  • Cumyl-BC-HpMeGaClone-221 : Contains a bicyclo[2.2.1]hept-2-ylmethyl group.
  • 4F-ABINACA : Adamantane-based carboxamide.

Key Differences :

  • The target compound’s tetrahydropyran substituent distinguishes it from adamantane or cumyl groups, which are bulkier and more lipophilic. This may influence receptor selectivity or metabolic stability .

Heterocyclic Derivatives with Bicyclic Cores ()

The compound N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide () shares the bicyclic carboxamide core but substitutes the pyrazole with a pyrrole group.

Key Differences :

  • Molecular weight (296.37 g/mol for ) is lower than the target compound’s estimated weight (~350–370 g/mol, assuming tetrahydropyran adds ~86 g/mol) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Physical State
Target Compound C₁₆H₂₀N₃O₂* ~320–340* 1-(Tetrahydro-2H-pyran-4-yl)pyrazole Not reported Likely solid
CA-Nor1 () C₁₉H₂₈ClNO₃ 365.89 Chlorohexyloxyethoxyethyl 55% Colorless oil
3a () C₂₁H₁₅ClN₆O 402.83 Phenyl, cyano, chloro 68% White crystals
Cumyl-BC-HpMeGaClone-221 () C₂₇H₂₇N₃O 409.53 Bicyclo[2.2.1]hept-2-ylmethyl, cumyl Not reported Not reported
Compound C₁₇H₂₀N₄O 296.37 Pyrrole, bicyclo[2.2.1]heptene Not reported Not reported

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Methods : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is widely used for carboxamide formation in analogs, with yields ranging 55–71% .
  • Physicochemical Properties : Polar substituents (e.g., tetrahydropyran) may enhance solubility, while aryl/chloro groups increase lipophilicity and crystallinity .
  • Pharmacological Potential: Bicyclic cores are prevalent in bioactive molecules (e.g., psychoactive substances in ), suggesting the target compound could interact with central nervous system receptors or enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. For example, pyrazole intermediates are often prepared through cyclocondensation of hydrazines with diketones, followed by coupling with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using solvents like ethyl acetate/hexane mixtures. Characterization via ¹H/¹³C NMR, IR, and LC-MS is critical to confirm structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural validation relies on spectral analysis:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., tetrahydro-2H-pyran-4-yl group).
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
  • LC-MS : Verifies molecular weight and purity (>95% by HPLC). Elemental analysis ensures stoichiometric consistency .

Q. What preliminary biological screening approaches are recommended to assess the compound’s activity?

  • Methodological Answer : Initial screening includes in vitro assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition, GPCR modulation). Dose-response curves (IC₅₀/EC₅₀ determination) and cytotoxicity assays (MTT or Alamar Blue) are standard. PASS software can predict biological potential computationally, guiding target selection .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) resolve discrepancies between predicted and observed biological activity?

  • Methodological Answer : Molecular docking (using tools like AutoDock Vina or Schrödinger Suite) identifies binding modes and affinity scores for target proteins. Discrepancies between in silico predictions and experimental results may arise from conformational flexibility or solvent effects. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations refine docking models by accounting for protein-ligand dynamics .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties while retaining activity?

  • Methodological Answer : Structural modifications focus on:

  • Solubility : Introducing polar groups (e.g., hydroxyl, amine) or using prodrug strategies.
  • Metabolic Stability : Blocking labile sites (e.g., replacing metabolically unstable pyrazole substituents).
  • Bioavailability : LogP optimization (targeting 1–3) via substituent tuning. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) validate improvements .

Q. How should researchers design experiments to address contradictory data between in vitro and in vivo efficacy studies?

  • Methodological Answer : Contradictions often stem from bioavailability or off-target effects. A tiered approach includes:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm exposure.
  • Mechanistic Studies : Use knock-out models or siRNA to validate target engagement.
  • Metabolite Identification : Identify active/inactive metabolites via HR-MS and NMR .

Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate omics approaches:

  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Chemoproteomics : Use affinity-based probes to map interaction networks.
  • Pathway Analysis : Tools like STRING or KEGG link targets to biological pathways. Validate findings with orthogonal assays (e.g., CRISPR-Cas9 gene editing) .

Methodological Considerations Table

Research Stage Key Techniques Evidence References
Synthesis & PurificationCyclization, flash chromatography, LC-MS
Structural ValidationNMR, IR, elemental analysis
Biological ScreeningPASS prediction, in vitro assays
Computational RefinementMolecular docking, MD simulations
Pharmacokinetic OptimizationLogP tuning, ADME assays

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